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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-
phenylacetamide

Foreword: The Analytical Imperative for Chiral
Intermediates
In the landscape of modern drug development and fine chemical synthesis, the stereochemical

identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety,

and efficacy. (R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, stands

as a quintessential chiral building block, pivotal in the synthesis of numerous pharmaceuticals,

including key β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Its utility is

intrinsically linked to its enantiomeric purity. Consequently, the rigorous analytical

characterization of this compound is a non-negotiable step in any research or manufacturing

workflow.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to

confirm the structure, identity, and purity of (R)-2-Amino-2-phenylacetamide. Moving beyond

a mere recitation of data, we will delve into the causality behind the spectral features and the

logic informing our analytical protocols. This document is designed for the practicing scientist

who requires not just data, but a validated, trustworthy, and comprehensive understanding of

this vital chemical intermediate.
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Before delving into spectral data, a foundational understanding of the molecule's structure is

essential. (R)-2-Amino-2-phenylacetamide is characterized by a stereogenic center at the

alpha-carbon, to which a phenyl ring, a primary amine group, and a primary amide group are

attached. This specific three-dimensional arrangement dictates its chemical and biological

properties.

Caption: Molecular structure of (R)-2-Amino-2-phenylacetamide with key functional groups.

Table 1: Physicochemical Properties of (R)-2-Amino-2-phenylacetamide

Property Value Reference

CAS Number 6485-67-2 [1][2]

Molecular Formula C₈H₁₀N₂O [1][3][4]

Molecular Weight 150.18 g/mol [1][3][4]

Melting Point 125 - 129 °C [1][5]

Appearance Solid [5]
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[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. It provides detailed information about the carbon-hydrogen framework and

the chemical environment of each nucleus.

¹H NMR Spectroscopy
Proton NMR confirms the number and connectivity of hydrogen atoms in the molecule. The

spectrum is characterized by signals from the aromatic ring, the chiral methine proton, and the

two distinct NH₂ groups.

Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve ~5-10 mg of (R)-2-Amino-2-phenylacetamide in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the

exchange of labile amide and amine protons, resulting in sharper signals.

Instrument: A standard 300 or 400 MHz NMR spectrometer is sufficient.[6]

Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.

D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, add one

drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals

corresponding to the NH₂ protons will diminish or disappear, confirming their assignment.[7]

Table 2: Typical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.55 br s 1H
Amide (-

CONHH)

Amide protons

are often broad

and downfield

due to hydrogen

bonding and

restricted

rotation.

~ 7.40 - 7.25 m 5H Aromatic (Ar-H)

The five protons

of the

monosubstituted

benzene ring

appear in their

characteristic

region.

~ 7.15 br s 1H
Amide (-

CONHH)

The second

amide proton,

often non-

equivalent to the

first.

~ 4.85 s 1H Methine (α-CH)

The single proton

attached to the

chiral center,

deshielded by

the adjacent

phenyl, amine,

and carbonyl

groups.

~ 2.10 br s 2H Amine (-NH₂) The primary

amine protons

are typically

broad and their

chemical shift is

highly dependent
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on concentration

and solvent.

Note: br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary with

solvent and concentration.

¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon environments in the molecule, confirming

the carbon skeleton.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~ 175.5 C=O

The amide carbonyl carbon is

the most deshielded carbon,

appearing significantly

downfield.

~ 142.0 Ar-C (ipso)

The quaternary aromatic

carbon attached to the chiral

center.

~ 128.5 Ar-CH (meta)
Aromatic carbons bearing a

proton.

~ 127.8 Ar-CH (para)
Aromatic carbons bearing a

proton.

~ 127.0 Ar-CH (ortho)
Aromatic carbons bearing a

proton.

~ 58.0 α-CH

The chiral sp³ carbon, shifted

downfield by the attached

heteroatoms and phenyl

group.
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Field Insight: Verifying Enantiomeric Purity with Chiral
NMR
While standard NMR confirms the chemical structure, it cannot distinguish between

enantiomers. To assess enantiomeric excess (ee), a chiral environment must be introduced.

This is expertly achieved by using chiral solvating agents (CSAs).

Workflow: Chiral NMR Analysis

A spectrum of the racemic (R/S)-2-Amino-2-phenylacetamide is acquired.

A sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) is added

to the NMR tube.

The CSA forms transient, non-covalent diastereomeric complexes with both the (R) and (S)

enantiomers of the analyte.

These diastereomeric complexes have slightly different magnetic environments, causing

specific proton signals (often the α-CH) of the two enantiomers to resolve into two separate

peaks.[8][9]

The enantiomeric excess can be calculated directly from the integration of these now-

separated signals.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is an indispensable, rapid technique for verifying the presence of key

functional groups. The principle rests on the absorption of infrared radiation by specific

molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Background: A background spectrum of the empty ATR crystal should be taken prior to the

sample measurement.

Table 4: Key IR Absorption Bands for (R)-2-Amino-2-phenylacetamide

Wavenumber
(cm⁻¹)

Vibration Type Assignment Significance

3400 - 3200 N-H Stretch Amine & Amide N-H

A broad, strong

absorption in this

region is a hallmark of

primary amines and

amides. Often

appears as two

distinct peaks.

3100 - 3000 C-H Stretch Aromatic C-H

Confirms the

presence of the

phenyl ring.[3]

3000 - 2850 C-H Stretch Aliphatic C-H
Corresponds to the

methine C-H bond.[3]

~ 1660 C=O Stretch Amide I Band

A very strong, sharp

peak confirming the

amide carbonyl group.

~ 1600 N-H Bend Amine & Amide N-H
Bending vibration of

the N-H bonds.

1510 - 1318
C-N Stretch / N-H

Bend
Amide II / C-N

Complex vibrations

involving C-N

stretching and N-H

bending.[3]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues through the analysis of its fragmentation patterns. For a compound like this, Electrospray

Ionization (ESI) is a common and effective technique.

Experimental Protocol: LC-MS (ESI+) Analysis

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Ionization: Introduce the sample into an ESI source operating in positive ion mode. The

molecule will readily protonate at the basic amine site.

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, TOF).

Expected Mass Spectrum Features:

Molecular Ion: A prominent peak for the protonated molecule, [M+H]⁺, at m/z 151.1. This

confirms the molecular weight of 150.18 g/mol .[1]

Key Fragments: Collision-induced dissociation (CID) in the mass spectrometer will break the

molecule apart in predictable ways.

[M+H]⁺
m/z = 151.1

Loss of NH₃

m/z = 134.1

- NH₃

Loss of CONH₂

m/z = 106.1

- •CONH₂

Tropylium Ion
m/z = 91.1

- •CHNH
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Caption: Plausible ESI-MS/MS fragmentation pathway for protonated (R)-2-Amino-2-
phenylacetamide.

Integrated Analytical Workflow: A Self-Validating
System
No single technique tells the whole story. A robust, self-validating analytical workflow leverages

the strengths of each method to build an unassailable case for the identity and purity of the

material.
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Analytical Workflow for (R)-2-Amino-2-phenylacetamide

Synthesized Batch

MS Analysis
(LC-MS, ESI+)

MW = 150.18 Da?

IR Spectroscopy
(FTIR-ATR)

Amide/Amine Bands Present?

NMR Spectroscopy
(¹H, ¹³C)

Structure Matches?

Chiral Purity Analysis
(Chiral HPLC or Chiral NMR)

ee > 99%?

Batch Release
(Confirmed Identity, Purity, ee)

Yes

Yes

Yes

Yes
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Caption: A validated workflow for the comprehensive characterization of (R)-2-Amino-2-
phenylacetamide.

This structured approach ensures that by the final step, the material has been rigorously tested

for molecular weight, correct functional groups, complete covalent structure, and the correct

enantiomeric form. This provides the highest level of confidence for researchers and drug

development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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